

Triclocarban-13C6 CAS number and molecular weight

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Compound of Interest

Compound Name: *Triclocarban-13C6*

Cat. No.: *B15557566*

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An In-depth Technical Guide to Triclocarban-13C6

This technical guide provides comprehensive information on **Triclocarban-13C6**, an isotopically labeled form of the broad-spectrum antibacterial agent, triclocarban. Designed for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, applications, and relevant experimental methodologies.

Core Compound Data

Triclocarban-13C6 serves as a crucial internal standard for the quantitative analysis of triclocarban in various matrices using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Its physical and chemical properties are summarized below.

Property	Value	Citations
CAS Number	1216457-76-9	[1] [2] [3] [4] [5]
Molecular Weight	321.54 g/mol	[1] [2] [3] [4] [6]
Molecular Formula	C ₇ ¹³ C ₆ H ₉ Cl ₃ N ₂ O	[2] [3]
Appearance	White to off-white solid	[1]
Purity	Typically >95% (HPLC)	[4]
Unlabeled CAS No.	101-20-2	[1] [4]

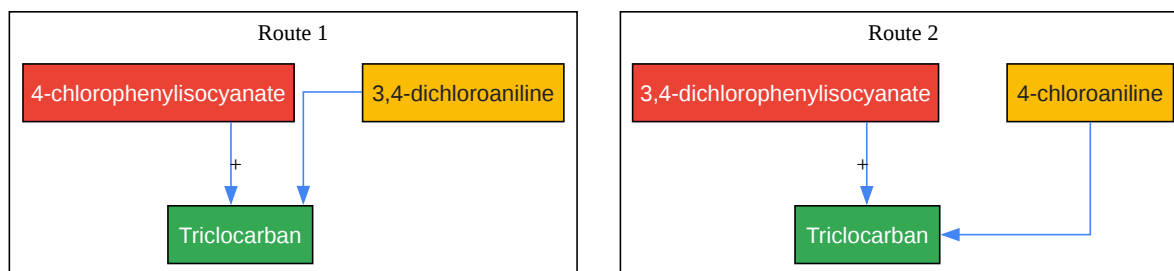
Mechanism of Action of Triclocarban

Triclocarban's primary antibacterial activity stems from the inhibition of the enoyl-acyl carrier protein (ACP) reductase (FabI)[\[7\]](#)[\[8\]](#). This enzyme is a critical component of the type II fatty acid synthesis pathway in bacteria, responsible for catalyzing the final step in each fatty acid elongation cycle. By blocking this enzyme, triclocarban disrupts the synthesis of essential lipids required for bacterial cell membrane integrity, leading to a bacteriostatic effect, particularly against Gram-positive bacteria like *Staphylococcus aureus*[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#).

Beyond its antibacterial properties, triclocarban is also recognized as a potential endocrine-disrupting chemical. It has been shown to modulate androgen and estrogen activities, which could have implications for normal physiological homeostasis[\[1\]](#)[\[2\]](#)[\[9\]](#).

Synthesis of Triclocarban

The commercial synthesis of the parent compound, triclocarban, provides insight into the formation of its core structure. Two primary routes are utilized, both involving the reaction of an isocyanate with an amine to form a urea linkage[\[9\]](#).



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Caption: Commercial synthesis routes for Triclocarban.

Experimental Protocols: Analytical Methods for Triclocarban

The use of **Triclocarban-13C6** as an internal standard is integral to the accuracy of analytical methods for detecting and quantifying triclocarban in environmental and biological samples. Below are summaries of established experimental protocols.

1. Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC/ESI/MS)

This method is suitable for determining triclocarban concentrations in aquatic environments at the nanogram-per-liter level[11].

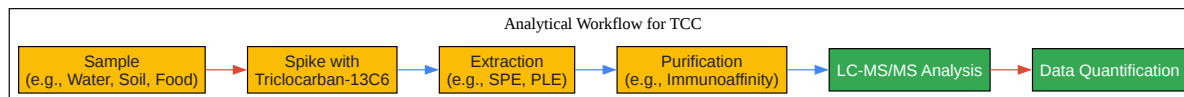
- Sample Preparation:
 - Concentrate aqueous samples using solid-phase extraction (SPE).
 - Extract particulates separately.
 - Spike the sample with **Triclocarban-13C6** as an internal standard for accurate quantification[11].
- Chromatography:

- Separate the analyte from interferences on a C18 column.
- Use either isocratic or gradient elution[11]. The mobile phase can be a mixture of methanol and a phosphate buffer[12].
- Mass Spectrometry:
 - Detect and identify in negative ESI mode.
 - Selectively monitor the $[M-H]^-$ base peak (m/z 313) and its ^{37}Cl -containing isotopes (m/z 315, 317) as reference ions[11].

2. Immunoaffinity Purification with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This highly sensitive and reliable method is used for monitoring trace concentrations of triclocarban in complex matrices like foodstuffs[13][14].

- Sample Preparation:
 - Produce highly specific monoclonal antibodies against triclocarban.
 - Couple the antibodies to a solid support (e.g., N-hydroxysuccinimide-activated Sepharose 6B gel) to create an immunosorbent.
 - Pass the sample extract through the immunoaffinity column for selective purification.
- UHPLC-MS/MS Analysis:
 - Elute the purified triclocarban from the column.
 - Analyze using UHPLC-MS/MS for quantification.
 - This method has demonstrated mean recoveries ranging from 70.1% to 92.8% with intraday relative standard deviations below 14.5%[13][14].



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Caption: General workflow for quantitative analysis of Triclocarban.

3. Pressurized Liquid Extraction (PLE) for Soil and Biosolids

For solid matrices, PLE is an effective extraction technique before LC-MS analysis[15].

- Sample Preparation:
 - Mix dried soil or biosolid samples with a dispersing agent like Ottawa sand in a stainless steel extraction cell.
 - Spike the sample with a known amount of **Triclocarban-13C6** (e.g., 20 ng)[15].
- Extraction Conditions:
 - Solvent: Acetone
 - Temperature: 100 °C
 - Pressure: 1500 psi
 - Static Time: 5 min
 - Flush Volume: 100%[15]
- Post-Extraction:
 - The resulting extract is then ready for cleanup and analysis by LC-MS/MS.

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